Molecular Size: (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide Exhibits the Lowest Molecular Weight Among the Compared Analogs
The target compound has a molecular weight of 285.3 g/mol , which is 68.9 g/mol lower than the 2,4‑dichloro analog (354.2 g/mol) [1] and 68.0 g/mol lower than the 2‑trifluoromethyl analog (353.3 g/mol) [2]. This substantial difference places the target compound well within the preferred oral drug space (MW < 500), whereas the halogenated analogs approach the upper boundary for lead‑like fragments (MW < 300). The lower molecular weight may confer advantages in passive membrane permeability, all other factors being equal.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 285.3 g/mol |
| Comparator Or Baseline | 2,4-dichloro analog: 354.2 g/mol; 2-trifluoromethyl analog: 353.3 g/mol |
| Quantified Difference | 68.9 g/mol lower than dichloro analog; 68.0 g/mol lower than trifluoromethyl analog |
| Conditions | Computed values from standard PubChem property calculations. |
Why This Matters
Lower molecular weight can improve passive diffusion across biological membranes, which is a key consideration when selecting compounds for cell‑based phenotypic screening.
- [1] PubChem. Compound Summary for CID 9623895: (E)-2,4-dichloro-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide (CAS 391892-31-2). https://pubchem.ncbi.nlm.nih.gov/compound/391892-31-2 (accessed 2026-05-09). View Source
- [2] PubChem. Compound Summary for CID 9623898: (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide (CAS 391892-65-2). https://pubchem.ncbi.nlm.nih.gov/compound/391892-65-2 (accessed 2026-05-09). View Source
